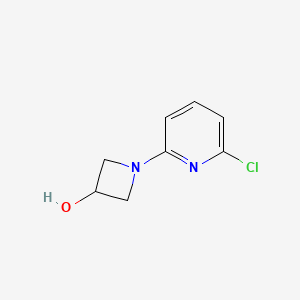

1-(6-Chloropyridin-2-yl)azetidin-3-ol

Description

Significance of Small Ring Heterocycles in Contemporary Chemical Biology and Drug Discovery Research

Small ring heterocycles are pivotal scaffolds in the fields of chemical biology and drug discovery. Four-membered rings, such as azetidine (B1206935), are of particular importance. Despite the inherent ring strain, the azetidine moiety offers a rigid, three-dimensional structure that can serve as a valuable building block in organic synthesis. magtech.com.cn Its satisfactory stability and molecular rigidity have made it an attractive scaffold for medicinal chemists. nih.gov

Compounds incorporating the azetidine ring have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties, and have been employed in treatments for central nervous system disorders. nih.gov The constrained nature of the azetidine ring can impart favorable conformational properties to a molecule, potentially enhancing its binding affinity to biological targets.

Structural and Electronic Characteristics of Pyridine (B92270) and Azetidine Scaffolds in Molecular Design

The utility of the azetidinyl-pyridyl framework stems from the distinct and complementary characteristics of its constituent rings.

Azetidine: This is a saturated, four-membered heterocycle containing one nitrogen atom. Its structure is defined by significant angle strain, which influences its chemical reactivity. Azetidines are important raw materials and intermediates in organic synthesis and are key structural units in many biologically active compounds. magtech.com.cn The nitrogen atom imparts basicity, although it is generally a weaker base compared to less strained amines due to the orbital hybridization of the nitrogen lone pair.

Pyridine: As an aromatic heterocycle, pyridine is a ubiquitous feature in medicinal chemistry. researchgate.net Structurally analogous to benzene (B151609) with one nitrogen atom replacing a carbon, the pyridine ring is electron-deficient. This electronic nature, along with the nitrogen atom's ability to act as a hydrogen bond acceptor, makes it a privileged structure in drug design. researchgate.netnih.gov Pyridine-containing compounds are integral to a vast number of pharmaceuticals with applications ranging from antiviral to anticancer agents. nih.gov

| Property | Azetidine | Pyridine |

|---|---|---|

| Ring Size | 4-membered | 6-membered |

| Aromaticity | Non-aromatic (Saturated) | Aromatic |

| Key Structural Feature | Strained ring | Planar, electron-deficient ring |

| Common Role in Molecules | Conformationally restricted linker, 3D scaffold | Pharmacophore, H-bond acceptor, bioisostere |

Strategic Position of 1-(6-Chloropyridin-2-yl)azetidin-3-ol within Advanced Heterocyclic Chemistry Research

The compound this compound holds a strategic position in advanced heterocyclic chemistry, primarily serving as a versatile bifunctional building block. Its structure is a deliberate amalgamation of the two key scaffolds discussed, designed for facile diversification in the synthesis of compound libraries for screening and lead optimization.

The molecule possesses two key points for chemical modification:

The Azetidin-3-ol (B1332694) Moiety: The secondary alcohol provides a handle for various chemical transformations, such as oxidation, esterification, or etherification, allowing for the introduction of diverse functional groups.

The 2-Chloropyridine Ring: The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution. This allows for the coupling of a wide range of nucleophiles (amines, thiols, alcohols), a common strategy in the synthesis of kinase inhibitors and other targeted therapeutics. nih.goved.ac.uk

The combination of these features in a single, relatively simple molecule makes this compound a valuable intermediate for constructing more complex molecules with potential biological activity. nih.govacs.org It provides a rigid core from which substituents can be projected in well-defined vectors, which is a highly desirable characteristic in rational drug design.

| Identifier | Value |

|---|---|

| CAS Number | 1856187-72-8 bldpharm.com |

| Molecular Formula | C₈H₉ClN₂O |

| Molecular Weight | 184.62 g/mol bldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

1-(6-chloropyridin-2-yl)azetidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c9-7-2-1-3-8(10-7)11-4-6(12)5-11/h1-3,6,12H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJUKCKDMTMJTKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC(=CC=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1856187-72-8 | |

| Record name | 1-(6-chloropyridin-2-yl)azetidin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1 6 Chloropyridin 2 Yl Azetidin 3 Ol

Precursor Synthesis and Azetidine (B1206935) Ring Formation Strategies

The construction of the target molecule is logically approached by first synthesizing the requisite precursors—a suitable chloropyridine intermediate and the azetidin-3-ol (B1332694) core—followed by their coupling.

Synthesis of Key Pyridine (B92270) Intermediates Bearing a Chloro Substituent at Position 6

The synthesis of the chloropyridine fragment is a crucial initial step. A common and readily available starting material for this purpose is 2,6-dichloropyridine (B45657). psu.edu The differential reactivity of the two chlorine atoms allows for selective substitution. For instance, nucleophilic aromatic substitution (SNAr) can be employed to introduce other functionalities if needed, while retaining the essential chloro group at position 6.

One established method to produce a key intermediate, 2-amino-6-chloropyridine, starts from 2,6-dichloropyridine. psu.edu The reaction with hydrazine (B178648) hydrate, followed by reduction of the resulting 2-hydrazino-6-chloropyridine, yields the desired product. psu.edu An alternative, though more laborious, route involves the conversion of the hydrazino derivative to an azide (B81097) (2-azido-6-chloropyridine) followed by reduction with sodium borohydride. psu.edu

Another approach involves the direct chlorination of pyridine precursors. For example, 2-picoline can be used as a starting material, which undergoes chlorination under specific catalytic conditions to yield chlorinated pyridine derivatives. google.com Furthermore, synthetic strategies have been developed for creating various 2-chloropyridines substituted with aryl groups at different positions (3, 5, or 6) by cyclizing appropriately substituted pentadienyl nitriles with hydrochloric acid. researchgate.net

Table 1: Selected Synthetic Routes for 2-Chloro-6-Substituted Pyridines

| Starting Material | Key Reagents | Product | Reference |

|---|---|---|---|

| 2,6-Dichloropyridine | 1. Hydrazine hydrate2. Ra/Ni, Hydrazine | 2-Amino-6-chloropyridine | psu.edu |

| 2-Picoline | Chlorine, Catalyst (e.g., activated carbon with metal ions) | 2-Chloro-6-trichloromethyl pyridine | google.com |

Azetidine Ring Construction via Cyclization Routes to Azetidin-3-ol Systems

The azetidine ring, being a strained four-membered heterocycle, requires specific synthetic strategies for its construction. nih.govmagtech.com.cn The synthesis of azetidin-3-ol systems is commonly achieved through intramolecular cyclization of acyclic precursors. magtech.com.cnnih.gov A primary method involves the cyclization of γ-aminoalcohols or their derivatives, such as γ-haloamines. researchgate.net This process typically involves an intramolecular SN2 reaction where a nitrogen atom attacks a carbon bearing a suitable leaving group (like a halogen or a sulfonate ester) to form the four-membered ring. nih.gov

Another effective strategy is the intramolecular aminolysis of epoxy amines. nih.gov Lanthanide triflates, such as La(OTf)₃, have been shown to catalyze the C3-selective intramolecular aminolysis of cis-3,4-epoxy amines, providing a direct route to azetidin-3-ol derivatives in high yields. nih.gov This method offers an alternative to traditional cyclizations that rely on halogenated precursors. nih.gov

The synthesis can also start from β-lactams (azetidin-2-ones), which can be reduced to the corresponding azetidines. magtech.com.cnresearchgate.net While β-lactam synthesis is well-established, this adds an extra reductive step to the sequence. Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides represents a more modern approach to produce chiral azetidin-3-ones, which can then be reduced to the desired azetidin-3-ols. nih.gov This method avoids the use of potentially hazardous diazo intermediates often employed in older syntheses of azetidin-3-ones. nih.gov

N-Arylation Coupling Reactions for Incorporation of the Chloropyridin-2-yl Moiety onto Azetidin-3-ol

Once the azetidin-3-ol core is synthesized, the final step in assembling the target molecule is the attachment of the 6-chloropyridin-2-yl group to the azetidine nitrogen. This is typically achieved via N-arylation cross-coupling reactions. Palladium-catalyzed Buchwald-Hartwig amination is a powerful and widely used method for this transformation. researchgate.net

This reaction couples the NH group of azetidin-3-ol with an aryl halide, in this case, a pyridine derivative like 2,6-dichloropyridine. The reaction is carried out in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. researchgate.net Studies have demonstrated the viability of palladium-catalyzed cross-coupling of aryl bromides with the parent azetidine, confirming that a wide range of N-aryl azetidines can be accessed without cleavage of the strained ring under the reaction conditions. researchgate.netnih.gov Copper-catalyzed N-arylation reactions, such as the Ullmann condensation, provide an alternative, though often requiring harsher conditions.

The choice of pyridine precursor is critical. Using 2,6-dichloropyridine allows for a direct coupling reaction. The higher reactivity of the C-2 position in pyridine towards nucleophilic substitution facilitates the selective formation of the desired N-aryl bond, leaving the C-6 chloro substituent intact under carefully controlled conditions.

Functional Group Interconversions on the Azetidine Moiety

Following the synthesis of 1-(6-chloropyridin-2-yl)azetidin-3-ol, its chemical reactivity can be explored through various functional group interconversions, primarily focusing on the hydroxyl group and the azetidine ring itself.

Stereoselective Modifications of the Hydroxyl Group (e.g., etherification, esterification)

The secondary hydroxyl group at the C-3 position of the azetidine ring is a key site for derivatization. Standard organic transformations can be applied to convert this alcohol into a variety of other functional groups.

Esterification: The hydroxyl group can be readily converted into esters using acyl chlorides or acid anhydrides in the presence of a base. For instance, reaction with a sulfonylating agent like methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base such as triethylamine (B128534) yields the corresponding sulfonate esters (mesylates or tosylates). ub.edugoogle.com These sulfonates are excellent leaving groups and serve as intermediates for further nucleophilic substitution reactions. ub.edu

Etherification: The formation of ethers can be achieved under standard conditions, such as the Williamson ether synthesis, by first deprotonating the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide.

Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group, allowing for its displacement by various nucleophiles. ub.edu For example, treatment with reagents like thionyl chloride (SOCl₂) can convert the alcohol to a chloride. ub.edu A particularly notable transformation is the iron-catalyzed reaction of N-Cbz protected azetidin-3-ols with thiols, which proceeds via an azetidine carbocation intermediate to yield 3-aryl-3-sulfanyl azetidines. nih.govimperial.ac.uk This demonstrates a direct method for C-S bond formation at the C-3 position. nih.gov

Table 2: Examples of Functional Group Interconversions of the Azetidin-3-ol Hydroxyl Group

| Reaction Type | Reagents | Product Functional Group | Reference |

|---|---|---|---|

| Sulfonylation (Esterification) | Mesyl chloride (MsCl), Et₃N | Mesylate (-OMs) | ub.edugoogle.com |

| Halogenation | Thionyl chloride (SOCl₂) | Chloride (-Cl) | ub.edu |

Transformations and Derivatization of the Azetidine Ring System

The azetidine ring itself, while more stable than an aziridine (B145994) ring, possesses significant ring strain that can be exploited in chemical transformations. rsc.org

Ring-Opening Reactions: Under appropriate conditions, the azetidine ring can undergo nucleophilic ring-opening. This typically requires activation of the ring, for example, by quaternization of the ring nitrogen, or reaction with strong nucleophiles, leading to the formation of functionalized γ-amino derivatives. researchgate.net

C-H Functionalization: More advanced strategies can achieve direct functionalization of the C-H bonds on the azetidine ring. Palladium-catalyzed intramolecular C(sp³)–H amination has been reported for the synthesis of functionalized azetidines, showcasing the possibility of forming new bonds at the ring carbons. rsc.org

Derivatization via N-alkylation: The azetidine nitrogen, although already substituted with the chloropyridinyl group, could potentially be quaternized with alkylating agents, which would significantly alter the electronic properties and reactivity of the molecule.

Scaffold Development: The core structure of this compound can be used as a scaffold to build more complex molecular architectures. For instance, azetidine-fused ring systems can be constructed, as demonstrated by the synthesis of azetidine-fused 8-membered rings via ring-closing metathesis of an N-allylated azetidine derivative. nih.gov Although this example starts with a different N-substituent, the principle could be applied to develop more complex structures based on the title compound.

Derivatization Strategies on the Chloropyridine Moiety

The chlorine atom at the 6-position of the pyridine ring in this compound serves as a versatile handle for introducing a wide range of substituents. The electron-withdrawing nature of the pyridine nitrogen atom facilitates the displacement of the chloro group by various nucleophiles and enables participation in transition metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings, such as the chloropyridine moiety in the title compound. In these reactions, the chlorine atom is displaced by a nucleophile. A variety of nucleophiles, including amines, alcohols, and thiols, can be employed to generate a diverse array of derivatives.

Detailed experimental data for the nucleophilic aromatic substitution on this compound is not extensively available in the public domain. However, based on general principles of SNAr on 2-chloropyridines, a range of transformations can be predicted. For instance, reaction with various primary and secondary amines would lead to the corresponding 6-amino-substituted pyridyl derivatives. The reaction conditions typically involve heating the chloropyridine with an excess of the amine in a suitable solvent, sometimes in the presence of a base to neutralize the HCl generated.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on 2-Chloropyridines

| Entry | Nucleophile | Product | Typical Conditions |

|---|---|---|---|

| 1 | Morpholine | 2-(Morpholin-4-yl)pyridine | K2CO3, DMF, 120 °C |

| 2 | Sodium methoxide | 2-Methoxypyridine | CH3OH, reflux |

| 3 | Benzylamine | 2-(Benzylamino)pyridine | Neat, 150 °C |

Note: This table represents typical reactions for 2-chloropyridines and is for illustrative purposes. Specific data for this compound is not available.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The chloro-substituted pyridine position of this compound is amenable to various cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the introduction of aryl, heteroaryl, amino, and alkynyl groups, respectively.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloropyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a widely used method for the formation of biaryl structures.

Buchwald-Hartwig Amination: This reaction provides a route to N-aryl and N-heteroaryl amines by coupling the chloropyridine with an amine in the presence of a palladium catalyst, a suitable ligand, and a base.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the chloropyridine and a terminal alkyne, catalyzed by palladium and copper complexes.

While specific examples for this compound are not readily found in published literature, the general applicability of these reactions to 2-chloropyridines is well-established.

Table 2: Representative Catalytic Cross-Coupling Reactions on 2-Chloropyridines

| Entry | Coupling Reaction | Coupling Partner | Product Type | Typical Catalyst System |

|---|---|---|---|---|

| 1 | Suzuki-Miyaura | Phenylboronic acid | 2-Phenylpyridine | Pd(PPh3)4, Na2CO3 |

| 2 | Buchwald-Hartwig | Aniline | 2-(Phenylamino)pyridine | Pd2(dba)3, BINAP, NaOt-Bu |

Note: This table illustrates common cross-coupling reactions on 2-chloropyridines. Specific data for this compound is not available.

The electronic and steric nature of substituents on both the chloropyridine ring and the incoming nucleophile or coupling partner can significantly influence the outcome of the derivatization reactions. For this compound, the azetidin-3-ol moiety itself can act as a directing group or a source of steric hindrance.

In nucleophilic aromatic substitution reactions, electron-withdrawing groups on the pyridine ring generally accelerate the reaction by stabilizing the negatively charged Meisenheimer intermediate. Conversely, electron-donating groups would be expected to decrease the reaction rate. The steric bulk of the nucleophile can also affect the reaction rate, with bulkier nucleophiles reacting more slowly.

In catalytic cross-coupling reactions, the choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. The electronic properties of the coupling partners can influence the efficiency of the catalytic cycle. For instance, in Suzuki-Miyaura couplings, electron-rich boronic acids may require different reaction conditions compared to electron-deficient ones.

The hydroxyl group on the azetidine ring could potentially influence the regioselectivity of reactions if there were other reactive sites on the molecule. However, in the context of derivatization at the chloro-position of the pyridine, its primary effect would likely be steric, potentially influencing the approach of bulky reagents. Furthermore, the stereochemistry of the azetidin-3-ol could, in principle, lead to diastereoselective outcomes in certain reactions, although this would depend on the specific reaction conditions and the nature of the reactants. A comprehensive study of these substituent effects would be necessary to optimize synthetic routes to specific derivatives of this compound.

Advanced Spectroscopic and Stereochemical Investigations

Elucidation of Molecular Structure through Advanced Spectroscopic Techniques

A combination of high-resolution spectroscopic methods is employed to unambiguously determine the molecular structure of 1-(6-Chloropyridin-2-yl)azetidin-3-ol, providing a detailed picture of its atomic connectivity and electronic environment.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a cornerstone for the structural elucidation of organic molecules. For this compound, these techniques provide precise information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the azetidine (B1206935) and pyridine (B92270) rings.

Azetidine Ring Protons: The methine proton (H3) attached to the carbon bearing the hydroxyl group is anticipated to appear as a multiplet, with its chemical shift influenced by the electronegative oxygen atom. The methylene (B1212753) protons (H2 and H4) adjacent to the nitrogen atom will likely appear as two distinct multiplets due to their diastereotopic nature. The coupling patterns between these protons would confirm the four-membered ring structure.

Pyridine Ring Protons: The pyridine ring will exhibit characteristic signals in the aromatic region of the spectrum. The protons on the pyridine ring (H3', H4', and H5') are expected to show a coupling pattern typical of a 2,6-disubstituted pyridine. The chemical shifts will be influenced by the electron-withdrawing chlorine atom and the electron-donating effect of the azetidine nitrogen.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

Azetidine Ring Carbons: The carbon atom attached to the hydroxyl group (C3) would resonate at a specific chemical shift, while the two methylene carbons (C2 and C4) adjacent to the nitrogen would also have characteristic signals.

Pyridine Ring Carbons: The six carbons of the pyridine ring will give rise to distinct signals, with the carbon atom bonded to chlorine (C6') and the carbon atom bonded to the azetidine nitrogen (C2') showing significant shifts due to the substituents.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed for the definitive assignment of all proton and carbon signals by establishing correlations between coupled protons and between protons and their directly attached carbons, respectively.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Azetidine Ring | ||

| H2, H4 | 3.8 - 4.2 (m) | 50 - 55 |

| H3 | 4.5 - 4.8 (m) | 60 - 65 |

| OH | Variable (broad s) | - |

| Pyridine Ring | ||

| H3' | 6.7 - 6.9 (d) | 108 - 112 |

| H4' | 7.5 - 7.7 (t) | 138 - 142 |

| H5' | 6.9 - 7.1 (d) | 115 - 120 |

| C2' | - | 158 - 162 |

| C3' | - | 107 - 111 |

| C4' | - | 139 - 143 |

| C5' | - | 114 - 118 |

| C6' | - | 148 - 152 |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and other experimental conditions.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its various functional groups.

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's O-H stretching vibration.

C-H Stretches: Aromatic C-H stretching vibrations of the pyridine ring are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the azetidine ring will be observed just below 3000 cm⁻¹.

C=N and C=C Stretches: The stretching vibrations of the C=N and C=C bonds within the pyridine ring will give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region.

C-O Stretch: A strong band corresponding to the C-O stretching vibration of the secondary alcohol is expected in the 1050-1150 cm⁻¹ range.

C-N Stretch: The C-N stretching vibration of the tertiary amine within the azetidine ring will likely appear in the 1100-1250 cm⁻¹ region.

C-Cl Stretch: The C-Cl stretching vibration is expected to produce a band in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations of the pyridine moiety are expected to produce strong and characteristic signals in the Raman spectrum.

Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretch | 3200 - 3600 (broad) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| C=N, C=C (Pyridine) | Stretch | 1400 - 1600 |

| C-O | Stretch | 1050 - 1150 |

| C-N | Stretch | 1100 - 1250 |

| C-Cl | Stretch | 600 - 800 |

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would provide an accurate mass measurement, confirming its molecular formula (C₉H₁₁ClN₂O).

Furthermore, tandem mass spectrometry (MS/MS) experiments can be conducted to study the fragmentation pathways of the molecule. The fragmentation pattern provides valuable structural information by revealing how the molecule breaks apart under energetic conditions. Expected fragmentation pathways could include:

Loss of the hydroxyl group: Cleavage of the C-O bond could lead to a fragment corresponding to the loss of a water molecule.

Ring opening of the azetidine ring: The strained four-membered ring could undergo cleavage to produce characteristic fragments.

Cleavage of the bond between the azetidine and pyridine rings: This would result in fragments corresponding to the individual heterocyclic rings.

Loss of a chlorine atom: Fragmentation of the pyridine ring could involve the loss of the chlorine substituent.

By analyzing the masses of the fragment ions, the connectivity of the molecule can be further confirmed.

Stereochemical Analysis and Chiral Synthesis

The presence of a stereocenter at the C3 position of the azetidine ring makes this compound a chiral molecule, existing as a pair of enantiomers. The stereochemical analysis and the development of methods for chiral synthesis are crucial for understanding its properties and potential applications.

Several strategies can be employed for the asymmetric synthesis of this compound to obtain it in an enantiomerically pure or enriched form. These approaches often involve the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool.

Asymmetric Reduction of a Prochiral Ketone: A common approach involves the asymmetric reduction of the corresponding prochiral ketone, 1-(6-chloropyridin-2-yl)azetidin-3-one. This can be achieved using chiral reducing agents, such as those derived from boranes (e.g., Corey-Bakshi-Shibata reduction) or through catalytic hydrogenation using a chiral metal complex.

Kinetic Resolution: A racemic mixture of this compound can be resolved through a kinetic resolution process. This involves reacting the racemate with a chiral reagent or catalyst that reacts at a different rate with each enantiomer, allowing for the separation of the unreacted, enantiomerically enriched starting material or the enantiomerically enriched product.

Synthesis from Chiral Precursors: Another strategy is to start the synthesis from a readily available chiral building block, such as an enantiomerically pure amino acid or other chiral starting material, which would introduce the desired stereochemistry at the C3 position.

To determine the enantiomeric purity (enantiomeric excess, ee) of a sample and to separate the enantiomers on an analytical or preparative scale, advanced chromatographic methods are employed.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most widely used technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers. By developing a suitable chiral HPLC method, the enantiomeric excess of a sample of this compound can be accurately determined.

Supercritical Fluid Chromatography (SFC): Chiral SFC is another powerful technique for enantiomeric separation, often offering advantages in terms of speed and reduced solvent consumption compared to HPLC.

Gas Chromatography (GC) with Chiral Stationary Phases: For volatile derivatives of the compound, chiral GC can also be an effective method for enantiomeric separation.

The development of a robust and reliable analytical method for determining the enantiomeric excess is essential for monitoring the success of an asymmetric synthesis or a chiral resolution process.

Computational Chemistry and Theoretical Studies of 1 6 Chloropyridin 2 Yl Azetidin 3 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are pivotal in elucidating the electronic structure and predicting the reactivity of molecular systems. For 1-(6-chloropyridin-2-yl)azetidin-3-ol, these methods offer a molecular-level understanding of its intrinsic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. DFT studies are instrumental in determining the conformational preferences and exploring the potential energy landscapes of molecules. By calculating the energies of different spatial arrangements of the atoms (conformers), the most stable structures can be identified. For molecules with flexible rings and rotatable bonds, such as the azetidine (B1206935) and the pyridinyl groups in this compound, DFT can map out the low-energy conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets.

A related study on heterocyclic scaffolds highlighted the utility of in-silico analysis for predicting physicochemical and pharmacokinetic properties. jneonatalsurg.com While not directly on the target compound, this underscores the power of computational methods in characterizing novel molecules.

| Computational Parameter | Description | Significance for this compound |

| Conformational Search | Identification of stable molecular geometries. | Determines the three-dimensional shapes the molecule is likely to adopt. |

| Relative Energies | Calculation of the energy differences between conformers. | Indicates the population distribution of different conformers at equilibrium. |

| Rotational Barriers | Energy required to rotate around specific chemical bonds. | Provides insight into the molecule's flexibility and the interconversion rates between conformers. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as non-covalent interactions such as hydrogen bonding. The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group, suggesting these are key sites for hydrogen bonding. A computational study on a pyridyl-based liquid crystal system demonstrated that MEP analysis can identify regions of high electron density, such as the carbonyl oxygen of an ester linkage. mdpi.com

Molecular Dynamics Simulations for Conformational Sampling and Ligand-Target Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the exploration of conformational changes over time and the study of ligand-target interactions. By simulating the motion of atoms and molecules, MD can reveal how this compound behaves in a biological environment, such as in solution or when bound to a protein. These simulations can confirm the stability of ligand-protein complexes and identify key interactions that stabilize the binding. mdpi.comnih.gov For instance, MD simulations could be used to study the stability of this compound within a receptor's active site, providing insights into its potential as a therapeutic agent. mdpi.com

In Silico Prediction of Reaction Mechanisms and Thermodynamic Parameters

Computational methods can be employed to predict the mechanisms of chemical reactions and to calculate their associated thermodynamic parameters, such as enthalpy, entropy, and Gibbs free energy. researchgate.net For this compound, these in silico predictions could be used to understand its metabolic pathways or to design synthetic routes. For example, by modeling potential reaction pathways, it is possible to identify the most likely products and the conditions that would favor their formation.

Structure Activity Relationship Sar and Ligand Design Principles in Azetidinyl Pyridyl Scaffolds

Systematic Design Strategies for Modulating Molecular Recognition and Binding Affinity

Systematic design strategies for ligands based on the azetidinyl-pyridyl scaffold aim to fine-tune molecular recognition and binding affinity through iterative modification and evaluation. A primary approach is Diversity-Oriented Synthesis (DOS), which allows for the creation of a wide variety of fused, bridged, and spirocyclic ring systems from a core azetidine (B1206935) structure. nih.govresearchgate.net This strategy enables the exploration of new chemical space to identify novel molecular frameworks with desirable biological activities. nih.gov

Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are integral to the design process. These in silico techniques help predict how structural modifications will affect binding to a target protein, allowing for a more rational design of analogs. For instance, computational models can predict the impact of substituent size, electronics, and conformation on binding affinity, guiding the synthesis of compounds with a higher probability of success.

Another key strategy is the synthesis of focused libraries of compounds where specific positions on the azetidine or pyridine (B92270) rings are systematically varied. By keeping the core scaffold constant and altering one functional group at a time, researchers can systematically probe the chemical space around the ligand-binding pocket. mdpi.com This allows for the identification of key interactions and the development of a detailed SAR map for the scaffold.

Impact of Azetidine Ring Substitution on Ligand Binding and Protein Interactions

The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts significant conformational constraints and unique reactivity to the scaffold due to its ring strain (approx. 25.4 kcal/mol). rsc.org Substitutions on the azetidine ring can profoundly influence a ligand's binding affinity and interaction with target proteins by altering its conformation, stereochemistry, and potential for interaction.

Furthermore, the azetidine ring can serve as a rigid scaffold to present substituents in specific vectors, enabling precise interactions with a protein's binding site. Functionalization of the azetidine nitrogen or carbon atoms allows for the introduction of various groups that can act as hydrogen bond donors or acceptors, engage in hydrophobic interactions, or form covalent bonds. rsc.orgnih.gov Late-stage functionalization of the azetidine moiety is a powerful tool for fine-tuning the properties of a lead compound without altering the core structure. researchgate.netljmu.ac.uk

| Substitution Position | Type of Substituent | Potential Impact on Binding and Interactions |

| N-1 (Nitrogen) | Alkyl, Aryl, Acyl groups | Modulates basicity, steric hindrance, and can introduce additional binding motifs. nih.gov |

| C-2 | Cyano, Alkyl groups | Influences stereochemistry and can be used as a handle for further diversification. nih.govresearchgate.net |

| C-3 | Hydroxyl, Amino, Halogen | Directly participates in key interactions like hydrogen bonding; stereochemistry at this position is often critical for activity. uomustansiriyah.edu.iq |

Influence of Pyridine Ring Substitution Patterns on Target Selectivity and Potency

The pyridine ring is a common heterocycle in drug design due to its ability to participate in various non-covalent interactions and its favorable physicochemical properties. nih.govmdpi.com The substitution pattern on the pyridine ring of an azetidinyl-pyridyl ligand is a critical determinant of its potency and selectivity for a given biological target. nih.gov

The electronic nature of substituents on the pyridine ring can modulate the pKa of the pyridine nitrogen, affecting its ability to form hydrogen bonds or ionic interactions. Electron-withdrawing groups, such as the chloro group in 1-(6-Chloropyridin-2-yl)azetidin-3-ol, decrease the basicity of the pyridine nitrogen. Conversely, electron-donating groups increase its basicity. These modifications can be crucial for optimizing interactions with specific amino acid residues in the target's binding pocket. nih.gov

The position of substituents also plays a vital role. For example, in studies of epibatidine (B1211577) analogs, substitutions at the 2'-position of the pyridine ring resulted in significant variations in binding affinity, efficacy, and subtype selectivity for neuronal nicotinic receptors. nih.gov A bromo analog showed greater affinity for β2-containing receptors, while an amino analog displayed enhanced potency at α3β4 and α4β4 receptors. nih.gov This highlights how subtle changes in the substitution pattern can be leveraged to achieve target selectivity.

| Substituent | Position on Pyridine Ring | Observed Effect on Biological Activity | Reference |

| Chloro | 6-position | Often enhances affinity for certain targets, such as the D1 dopamine (B1211576) receptor in benzazepine scaffolds. mdpi.com | mdpi.com |

| Amino | 2'-position (in epibatidine analogs) | 10- to 115-fold greater affinity at β2- than at β4-containing nicotinic receptors. nih.gov | nih.gov |

| Bromo | 2'-position (in epibatidine analogs) | 4- to 55-fold greater affinity at β2- than at β4-containing nicotinic receptors. nih.gov | nih.gov |

| Fluoro | 2'-position (in epibatidine analogs) | 52- to 875-fold greater affinity at β2- than at β4-containing nicotinic receptors. nih.gov | nih.gov |

Role of the Hydroxyl Group in Key Ligand-Target Hydrogen Bonding and Other Non-Covalent Interactions

The hydroxyl (-OH) group present on the azetidine ring, as in this compound, is a pivotal functional group in mediating interactions with biological targets. hyphadiscovery.com Its ability to act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom's lone pairs) makes it a frequent participant in key binding interactions. uomustansiriyah.edu.iqashp.org

The precise positioning of the hydroxyl group by the rigid azetidine scaffold allows it to form highly directional hydrogen bonds with specific residues, such as aspartate, glutamate, serine, or threonine, in a protein's active site. nih.gov The strength and geometry of these hydrogen bonds are often critical for high-affinity binding.

To probe the importance of the hydroxyl group in SAR studies, synthetic analogs are often prepared where the hydroxyl group is modified. uomustansiriyah.edu.iq For example, converting the hydroxyl group to a methyl ether (-OCH3) removes its ability to act as a hydrogen bond donor, although it can still act as an acceptor. quizlet.com Comparing the biological activity of the parent hydroxyl compound with its ether analog can provide direct evidence for the role of the hydroxyl proton as a hydrogen bond donor. uomustansiriyah.edu.iq Similarly, replacing it with an ester can further probe its role, though steric and electronic effects must also be considered. quizlet.com The introduction of a hydroxyl group can also influence a molecule's physicochemical properties, such as increasing water solubility and altering its conformational preferences through intramolecular hydrogen bonding. hyphadiscovery.comashp.org

| Interaction Type | Role of the Hydroxyl Group | Significance in Ligand Binding |

| Hydrogen Bond Donor | The hydrogen atom of the -OH group interacts with an electronegative atom (e.g., O, N) on the protein. uomustansiriyah.edu.iq | Crucial for anchoring the ligand in the binding pocket and ensuring specificity. |

| Hydrogen Bond Acceptor | The lone pairs on the oxygen atom of the -OH group interact with a hydrogen atom on the protein (e.g., from an -NH or -OH group). uomustansiriyah.edu.iq | Contributes to the overall binding affinity and stabilizes the ligand-protein complex. |

| Dipole-Dipole Interactions | The polar C-O and O-H bonds create a dipole that can interact with polar regions of the binding site. | Enhances binding in polar environments. |

Exploration of Bioisosteric Replacements for the Azetidine and Pyridine Moieties in Novel Ligands

Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize a lead compound's potency, selectivity, and pharmacokinetic profile while maintaining its primary binding interactions. drughunter.com This involves replacing a functional group or moiety with another that has similar physical or chemical properties.

For the azetidine ring, potential bioisosteres include other small, strained rings like oxetane (B1205548) or cyclobutane. Oxetanes, for example, can improve metabolic stability and aqueous solubility. drughunter.com Spirocyclic structures containing an azetidine ring are considered bioisosteres of piperazine (B1678402) and can increase the three-dimensionality of a molecule, potentially improving solubility and reducing off-target effects. tcichemicals.com The choice of a bioisostere depends on the specific role of the azetidine ring in the parent molecule—whether it is primarily a scaffold, a conformational constraint, or involved in direct binding interactions.

The pyridine ring can also be replaced with a variety of other aromatic or heteroaromatic systems to modulate a compound's properties. mdpi.com Common bioisosteres for pyridine include other five- or six-membered heterocycles like pyrazole, pyrimidine, or even a phenyl ring with appropriate substitutions to mimic the hydrogen bonding capacity of the pyridine nitrogen. mdpi.com For example, 2-difluoromethylpyridine has been successfully used as a bioisosteric replacement for pyridine-N-oxide. rsc.org Such replacements can alter the compound's metabolic stability, target selectivity, and potential for forming key interactions like π-π stacking or hydrogen bonds.

| Original Moiety | Potential Bioisostere | Rationale for Replacement | Reference |

| Azetidine | Oxetane | Improves metabolic stability, solubility, and introduces polarity. drughunter.com | drughunter.com |

| Azetidine | Spiro-oxetane/azetidine | Bioisostere for piperazine; increases sp3 character and three-dimensionality. tcichemicals.com | tcichemicals.com |

| Azetidine | Cyclobutane | Maintains a four-membered ring constraint with different electronic properties. | |

| Pyridine | Phenyl | Modulates electronics and removes the hydrogen bond accepting nitrogen. | |

| Pyridine | Pyrimidine | Introduces an additional nitrogen, altering hydrogen bonding patterns and electronics. | |

| Pyridine | Pyrazole | Five-membered ring with different geometry and hydrogen bonding capabilities. mdpi.com | mdpi.com |

| Pyridine | 2-Difluoromethylpyridine | Mimics the properties of pyridine-N-oxide, potentially enhancing activity. rsc.org | rsc.org |

Mechanistic Biological Interaction Studies of 1 6 Chloropyridin 2 Yl Azetidin 3 Ol Derivatives

Enzyme Inhibition and Activation Mechanisms

While direct studies on the enzyme interactions of 1-(6-Chloropyridin-2-yl)azetidin-3-ol derivatives are not extensively documented in publicly available literature, the azetidine (B1206935) and chloropyridine moieties are present in various enzyme inhibitors. Research on analogous structures suggests potential mechanisms of action that could be relevant for this class of compounds.

In Vitro Characterization of Enzyme Binding Sites and Allosteric Modulation

The characterization of how a ligand binds to an enzyme is fundamental to understanding its mechanism of action. For derivatives of this compound, it is hypothesized that the chloropyridine ring could engage in π-π stacking or hydrogen bonding interactions within an enzyme's active or allosteric site. The azetidin-3-ol (B1332694) portion, with its hydroxyl group and nitrogen atom, can act as a hydrogen bond donor and acceptor, respectively, further anchoring the molecule to specific amino acid residues.

In studies of other heterocyclic compounds, techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been pivotal in identifying the precise binding orientation and interacting residues. For instance, in the study of novel thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential α-amylase inhibitors, molecular docking was used to predict interactions with key amino acid residues in the enzyme's active site. nih.gov A similar approach could elucidate the binding mode of this compound derivatives with their respective enzymatic targets.

Allosteric modulation, where a ligand binds to a site distinct from the active site to modulate enzyme activity, is another potential mechanism. The structural features of this compound derivatives may allow them to bind to allosteric pockets, inducing conformational changes that either enhance or inhibit enzyme function.

Kinetic Studies of Enzyme-Ligand Interactions and Mechanism of Action Elucidation

Enzyme kinetic studies are crucial for determining the nature of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the potency of an inhibitor, often expressed as the inhibition constant (Kᵢ). For hypothetical enzyme targets of this compound derivatives, kinetic assays would involve measuring enzyme activity at various substrate and inhibitor concentrations.

In a study on novel lupinine (B175516) derivatives as acetylcholinesterase (AChE) inhibitors, kinetic analysis demonstrated a mixed-type inhibition mechanism. mdpi.com This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. Such detailed kinetic information is vital for understanding the complete mechanistic profile of an enzyme inhibitor. Should derivatives of this compound show inhibitory activity against a particular enzyme, similar kinetic studies would be necessary to elucidate their mechanism of action.

Receptor Binding and Modulation Studies

The structural motif of a substituted pyridine (B92270) connected to a nitrogen-containing ring is common in compounds targeting various receptors, particularly nicotinic acetylcholine (B1216132) receptors (nAChRs).

Computational Ligand-Receptor Docking and Molecular Dynamics Simulations to Elucidate Binding Modes

Computational methods are powerful tools for predicting and analyzing the interaction between a ligand and its receptor. Molecular docking simulations can predict the preferred binding pose of a molecule within a receptor's binding site and estimate the binding affinity. For this compound derivatives, docking studies could be performed against various receptor subtypes to identify potential targets.

Molecular dynamics (MD) simulations can further refine the docked poses and provide insights into the stability of the ligand-receptor complex over time. nih.gov These simulations can reveal dynamic interactions, such as the formation and breaking of hydrogen bonds, and conformational changes in both the ligand and the receptor. Such computational studies have been applied to various pyridine and azetidine-containing compounds to understand their binding mechanisms at a molecular level. nih.gov

Table 1: Representative Computational Docking Scores of Analogous Heterocyclic Compounds against Various Targets

| Compound Class | Target Protein | Docking Score (kcal/mol) | Reference |

| Thiazolo[3,2-a]pyridine derivatives | α-Amylase | -7.43 | nih.gov |

| Naphthalene (B1677914) substituted azetidinone | - | - | researchgate.net |

This table presents data from analogous compounds to illustrate the application of computational docking.

Pharmacological Characterization of Receptor Subtype Selectivity and Affinity

Following computational predictions, in vitro pharmacological assays are essential to confirm and quantify the interaction of this compound derivatives with their target receptors. Radioligand binding assays are commonly used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

Studies on analogs such as 6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol have demonstrated high potency and selectivity for α4β2-nAChRs. nih.govnih.gov These studies often involve competition binding assays where the test compound displaces a known radiolabeled ligand from the receptor. The selectivity of a compound is determined by comparing its affinity for the target receptor versus other receptor subtypes. For example, a compound with high selectivity for a specific nAChR subtype would have a much lower Kᵢ value for that subtype compared to others. nih.gov

Functional assays, which measure the biological response upon ligand binding (e.g., ion flux or second messenger signaling), are used to classify a compound as an agonist, antagonist, or partial agonist.

Table 2: Representative Receptor Binding Affinities of Analogous Azetidine Derivatives

| Compound Analog | Receptor Subtype | Binding Affinity (Kᵢ, nM) | Selectivity | Reference |

| Compound 64 (analog) | rat α4β2-nAChR | 1.2 | 4700-fold over α3β4-nAChR | nih.govscilit.com |

| AMOP-H-OH (analog) | human α4β2-nAChR | High Potency | Selective over other nAChR subtypes | nih.govnih.gov |

This table presents data from analogous compounds to illustrate pharmacological characterization.

Cellular Target Engagement and Pathway Modulation in Research Models (excluding human clinical data)

Confirming that a compound interacts with its intended target within a cellular environment is a critical step in drug discovery. Cellular thermal shift assays (CETSA) are one method to verify target engagement. This technique measures the change in the thermal stability of a protein upon ligand binding.

Once target engagement is confirmed, studies in cellular models can elucidate how the compound modulates downstream signaling pathways. For instance, if a this compound derivative targets a specific receptor, downstream effects on second messenger systems (e.g., cAMP or intracellular calcium levels) or gene expression can be measured.

In research on naphthalene substituted azetidinone derivatives, in vitro studies using rat brain slices were conducted to assess their effects on oxidative stress, a key cellular pathway in neurodegeneration. researchgate.net Similarly, for derivatives of this compound, cellular assays in relevant disease models would be necessary to understand their functional consequences at a cellular level. These studies provide the crucial link between molecular interactions and cellular effects, paving the way for further preclinical development.

Mechanism of Action Elucidation through Cellular Signaling Pathway Analysis

Derivatives of this compound have been investigated for their interaction with neuronal nicotinic acetylcholine receptors (nAChRs), which are key regulators of synaptic transmission and neuronal excitability. The primary mechanism of action for structurally related analogs, such as AMOP-H-OH (sazetidine-A), has been identified as selective partial agonism at the α4β2 nAChR subtype. nih.govnih.gov

Partial agonists are compounds that bind to and activate a receptor, but with lower efficacy than a full agonist. In the context of the α4β2 nAChR, this partial agonism results in a moderate and sustained release of dopamine (B1211576) in the brain's reward pathways. This is in contrast to the more intense and transient dopamine release triggered by full agonists like nicotine. The partial agonist activity of these compounds means they can occupy the receptor and prevent the binding of full agonists, thereby modulating excessive receptor activation. nih.gov

Prolonged exposure to these derivatives can lead to an inhibition of the receptor's response to subsequent stimulation by full agonists. This effect is thought to be mediated through either receptor antagonism or desensitization, with the degree of inhibition being limited by the compound's intrinsic partial agonist activity. nih.govnih.gov This dual action of providing a baseline level of receptor stimulation while preventing overstimulation by endogenous or exogenous full agonists is a key aspect of their therapeutic potential.

The cellular signaling cascade initiated by the activation of nAChRs involves the influx of cations, including Na+ and Ca2+, leading to membrane depolarization and the modulation of voltage-gated ion channels. The resulting increase in intracellular calcium can trigger a variety of downstream signaling events, including the activation of protein kinases and the regulation of gene expression, ultimately influencing neurotransmitter release.

The selectivity for the α4β2 subtype over other nAChR subtypes, such as those found in the peripheral nervous system, is a critical aspect of the pharmacological profile of these compounds. This selectivity suggests a reduced potential for peripheral side effects. nih.gov

| nAChR Subtype | Activity | Potency (Ki, nM) | Efficacy (relative to full agonist) |

|---|---|---|---|

| α4β2 | Partial Agonist | High | Moderate |

| α3β4 | Low Affinity | Low | - |

| α7 | Low Affinity | Low | - |

| Muscle-type (α1β1δγ) | Low Affinity | Low | - |

Investigation of Off-Target Interaction Profiles in Pre-clinical Research Systems

A crucial component of preclinical drug development is the characterization of a compound's off-target interaction profile. These interactions, where a drug binds to targets other than its intended one, can lead to unforeseen side effects. For derivatives of this compound, a comprehensive assessment of off-target interactions is essential to build a complete picture of their biological activity.

While specific, publicly available off-target screening data for this compound derivatives are limited, the process for compounds of this class typically involves screening against a broad panel of receptors, ion channels, enzymes, and transporters. This is often done through radioligand binding assays and functional cellular assays.

Based on the core structure, potential off-target interactions could be anticipated. The pyridine ring is a common motif in many biologically active compounds and can interact with a variety of protein targets. Therefore, screening panels would likely include a diverse range of G-protein coupled receptors (GPCRs), kinases, and other CNS-active targets.

For nAChR modulators, particular attention is often paid to other ligand-gated ion channels, such as GABA-A, glycine, and 5-HT3 receptors, to ensure selectivity. The selectivity of a related compound, (R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine (MPA), was demonstrated to be higher for the α4β2 nAChR subtype compared to the α3-containing subtypes. nih.gov

The in vitro pharmacological profile of the analog AMOP-H-OH suggests that its behavioral effects are primarily mediated by its actions on central nAChRs, with minimal peripheral side effects anticipated. nih.gov This implies a favorable off-target profile with respect to peripheral systems.

| Target Class | Examples | Rationale for Inclusion |

|---|---|---|

| GPCRs | Adrenergic, Dopaminergic, Serotonergic, Muscarinic Receptors | Common off-targets for CNS-active drugs. |

| Ion Channels | hERG, Voltage-gated sodium and calcium channels | Assessment of cardiovascular liability and general neuronal excitability. |

| Enzymes | Monoamine Oxidase (MAO), Cytochrome P450 (CYP) enzymes | To assess potential for drug-drug interactions and effects on neurotransmitter metabolism. |

| Transporters | Dopamine Transporter (DAT), Serotonin Transporter (SERT), Norepinephrine Transporter (NET) | To rule out effects on neurotransmitter reuptake. |

Further preclinical research would involve in vivo studies in animal models to confirm the functional consequences of the compound's interaction with its primary target and to uncover any potential off-target effects at physiological concentrations.

Advanced Analytical Methodologies for Research on Azetidinyl Pyridyl Compounds

High-Performance Chromatographic Separations and Purification Techniques for Complex Synthetic Mixtures

The synthesis of 1-(6-Chloropyridin-2-yl)azetidin-3-ol and related analogues often results in complex mixtures containing starting materials, intermediates, byproducts, and the final product. Effective separation and purification are critical for obtaining compounds of high purity for subsequent biological evaluation. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are two powerful techniques utilized for this purpose.

Reversed-phase HPLC (RP-HPLC) is a widely used method for the separation of polar and non-polar compounds. nih.gov For polar compounds like azetidinyl-pyridyl derivatives, which contain basic nitrogen atoms, mixed-mode chromatography can be particularly effective. chromatographytoday.com This approach combines reversed-phase and ion-exchange mechanisms to achieve enhanced retention and selectivity that might not be possible with RP-HPLC alone. nih.govchromatographytoday.com The use of core-shell columns can further improve separation efficiency and speed. chromatographytoday.com

Supercritical Fluid Chromatography (SFC) has emerged as a greener and more efficient alternative to preparative HPLC for purification. news-medical.netresearchgate.netamericanpharmaceuticalreview.com Utilizing supercritical carbon dioxide as the primary mobile phase, SFC offers faster separations and reduced solvent consumption. news-medical.netresearchgate.net This technique is well-suited for the purification of thermally labile and chiral molecules, which is relevant for compounds like this compound that possess a stereocenter. news-medical.netamericanpharmaceuticalreview.com Chiral SFC, employing chiral stationary phases, is a preferred method for resolving enantiomers of such compounds at both analytical and preparative scales. news-medical.netamericanpharmaceuticalreview.com

The selection of an appropriate chromatographic method depends on the specific properties of the target compound and the impurities present in the synthetic mixture. A comparison of common chromatographic techniques for the purification of azetidinyl-pyridyl compounds is presented in Table 1.

Table 1: Comparison of Chromatographic Techniques for the Purification of Azetidinyl-Pyridyl Compounds

| Technique | Stationary Phase Examples | Mobile Phase Examples | Advantages | Considerations |

|---|---|---|---|---|

| Reversed-Phase HPLC (RP-HPLC) | C18, C8, Phenyl-Hexyl | Acetonitrile/Water with additives (e.g., formic acid, ammonium (B1175870) formate) | Versatile for a wide range of polarities, well-established methods. nih.govyale.edu | May require ion-pairing reagents for highly polar compounds, which are not MS-compatible. nih.gov |

| Mixed-Mode Chromatography | C18 with embedded ion-exchange groups (e.g., SCX) | Acetonitrile/Water with buffers (e.g., ammonium formate) | Excellent retention and selectivity for polar and ionizable compounds without ion-pairing reagents. chromatographytoday.com | Method development can be more complex than RP-HPLC. |

| Supercritical Fluid Chromatography (SFC) | Diol, 2-Ethylpyridine, Chiral Stationary Phases (e.g., polysaccharide-based) | Supercritical CO2 with co-solvents (e.g., methanol, ethanol) | Fast separations, reduced organic solvent consumption, ideal for chiral separations. news-medical.netresearchgate.netontosight.ai | Requires specialized instrumentation due to high pressure. news-medical.net |

Advanced Quantitative Analysis Techniques for In Vitro and In Vivo Research Matrices

Accurate quantification of this compound in biological matrices such as plasma, urine, and cell or tissue extracts is crucial for pharmacokinetic and pharmacodynamic studies. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the bioanalysis of small molecules due to its high sensitivity, selectivity, and wide dynamic range. nih.govchromatographytoday.comamericanpharmaceuticalreview.comyale.eduspringernature.comresearchgate.netnih.gov

The development of a robust LC-MS/MS method involves optimizing several parameters, including sample preparation, chromatographic separation, and mass spectrometric detection. Sample preparation often employs protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove matrix interferences. sci-hub.se The chromatographic step, typically using RP-HPLC, separates the analyte from other components in the extract.

Mass spectrometric detection is commonly performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. americanpharmaceuticalreview.comyale.edu In MRM, the first quadrupole selects the precursor ion (the protonated molecule, [M+H]+), which is then fragmented in the second quadrupole (collision cell). The third quadrupole selects a specific fragment ion for detection. This process provides a high degree of selectivity and sensitivity for quantification. yale.edu The selection of precursor and product ions is specific to the compound's structure. For this compound, a hypothetical MRM transition is outlined in Table 2.

Table 2: Hypothetical LC-MS/MS Parameters for the Quantification of this compound

| Parameter | Description |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Precursor Ion (Q1) | m/z corresponding to [M+H]+ |

| Collision Gas | Argon |

| Product Ion (Q3) | Specific fragment ion resulting from CID |

| Internal Standard | A stable isotope-labeled analogue of the analyte |

The use of a stable isotope-labeled internal standard is critical for achieving high accuracy and precision in quantification, as it compensates for variations in sample processing and matrix effects. springernature.comnih.gov The method must be validated according to regulatory guidelines to ensure its reliability for in vitro and in vivo studies.

Microscopy and Imaging Techniques for Subcellular Localization and Target Distribution Studies

Understanding the subcellular localization and tissue distribution of this compound is essential for elucidating its mechanism of action and identifying its molecular targets. Advanced microscopy and imaging techniques provide the spatial resolution needed to visualize the compound within cells and tissues.

Fluorescence microscopy is a powerful tool for imaging the distribution of molecules in living cells. google.com This can be achieved by conjugating the azetidinyl-pyridyl compound to a fluorescent dye. The azetidine (B1206935) ring itself can be a component of fluorescent probes, and its substitution can modulate the photophysical properties of the fluorophore. google.comrsc.orgresearchgate.net The choice of fluorophore and the labeling strategy are critical for minimizing perturbations to the compound's biological activity and ensuring specific detection.

Super-resolution microscopy techniques, such as Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM), can overcome the diffraction limit of conventional light microscopy, enabling visualization at the nanoscale. news-medical.netontosight.aioxinst.comaip.orgnih.gov These single-molecule localization microscopy (SMLM) methods rely on the stochastic activation and localization of individual fluorescent molecules to reconstruct a high-resolution image. news-medical.netontosight.ainih.gov

For tissue distribution studies, autoradiography is a valuable technique. researchgate.net This method involves administering a radiolabeled version of the compound (e.g., with 3H, 14C, or 18F) to an animal model. nih.gov Tissue sections are then exposed to a photographic film or a phosphor imaging plate to visualize the distribution of radioactivity, which corresponds to the location of the compound and its metabolites. researchgate.net Quantitative whole-body autoradiography can provide a comprehensive overview of the compound's distribution, accumulation, and elimination from various organs and tissues.

Another emerging technique is mass spectrometry imaging (MSI), which can map the distribution of a drug and its metabolites in tissue sections without the need for labeling. This label-free approach provides high chemical specificity.

A summary of imaging techniques applicable to the study of azetidinyl-pyridyl compounds is provided in Table 3.

Table 3: Microscopy and Imaging Techniques for Subcellular and Tissue Distribution Studies

| Technique | Principle | Application | Advantages | Limitations |

|---|---|---|---|---|

| Fluorescence Microscopy | Detection of fluorescence from a labeled compound. google.com | Subcellular localization in live or fixed cells. | High sensitivity, live-cell imaging capabilities. | Requires fluorescent labeling, which may alter compound properties. |

| Super-Resolution Microscopy (SMLM) | Stochastic activation and localization of single fluorophores. news-medical.netontosight.ainih.gov | High-resolution mapping of subcellular distribution. | Nanoscale resolution, single-molecule detection. | Complex instrumentation and data analysis. |

| Autoradiography | Detection of radioactivity from a radiolabeled compound. researchgate.net | Whole-body, tissue, and cellular distribution. nih.gov | Quantitative, provides a comprehensive overview of distribution. | Requires synthesis of a radiolabeled compound, lower resolution than microscopy. |

| Mass Spectrometry Imaging (MSI) | Mass spectrometric analysis across a tissue section. | Label-free mapping of drug and metabolite distribution. | High chemical specificity, no labeling required. | Typically lower spatial resolution than microscopy, sensitivity can be a challenge. |

Future Research Directions and Unaddressed Research Gaps

Emerging Synthetic Methodologies for Constrained Azetidine (B1206935) Derivatives

The synthesis of azetidines, particularly those with constrained geometries, has historically been challenging due to the inherent ring strain of the four-membered heterocycle. rsc.orgmedwinpublishers.com However, recent advancements are paving the way for more efficient and diverse synthetic routes, moving beyond traditional intramolecular cyclizations of 1,3-amino alcohols or haloamines. researchgate.net

Future research will likely focus on leveraging novel strategies to create structurally complex and densely functionalized azetidine derivatives. Key emerging areas include:

Photocatalysis and Aza Paternò-Büchi Reactions: Visible-light-mediated photocycloadditions, such as the aza Paternò-Büchi reaction, are proving to be powerful methods for constructing azetidine rings under mild conditions. rsc.orgresearchgate.net This approach allows for the [2+2] cycloaddition of imines and alkenes, offering a direct route to functionalized azetidines that were previously difficult to access. rsc.orgresearchgate.net Recent developments have demonstrated that matching the frontier molecular orbital energies of the reactants can overcome previous limitations, expanding the substrate scope to include challenging acyclic imines. researchgate.net

Strain-Release Synthesis: Methodologies utilizing highly strained precursors like azabicyclo[1.1.0]butanes (ABBs) are gaining traction. chemrxiv.orgunipd.it These strategies involve the controlled opening of the bicyclic system to generate diverse 1,3-disubstituted azetidines. researchgate.net Radical strain-release photocatalysis, for instance, enables the formation of densely functionalized azetidines by intercepting radical intermediates with ABBs in a single step. chemrxiv.orgunipd.it

C–H Activation and Functionalization: Palladium-catalyzed intramolecular C(sp³)–H amination represents a significant advance, allowing for the direct formation of the azetidine ring by creating a C-N bond from a previously unactivated carbon-hydrogen bond. rsc.org This strategy offers high functional group tolerance and provides access to unique azetidine cores. rsc.org

These emerging methods are crucial for building libraries of constrained azetidine derivatives. The conformational rigidity imposed by the azetidine ring can enhance binding affinity and selectivity for biological targets, making these new synthetic tools invaluable for drug discovery. enamine.netrsc.org

| Synthetic Strategy | Description | Key Advantages |

| Photocatalysis | Utilizes visible light to promote [2+2] cycloaddition reactions (e.g., aza Paternò-Büchi) between imines and alkenes. rsc.orgresearchgate.net | Mild reaction conditions, access to complex functionalized azetidines. rsc.org |

| Strain-Release Synthesis | Involves the ring-opening of highly strained precursors like azabicyclo[1.1.0]butanes (ABBs) to form substituted azetidines. chemrxiv.org | Access to densely functionalized and 1,3-disubstituted azetidines. researchgate.net |

| C–H Activation | Employs transition metal catalysts (e.g., Palladium) to form the azetidine ring via intramolecular amination of unactivated C(sp³)–H bonds. rsc.org | High functional group tolerance, novel disconnection approach. rsc.org |

Discovery of Novel Biological Targets and Pre-clinical Therapeutic Applications

The azetidine moiety is a privileged scaffold found in numerous bioactive compounds, conferring improved pharmacokinetic properties such as metabolic stability and bioavailability. researchgate.netnih.gov When combined with the pyridine (B92270) ring, a common feature in FDA-approved drugs, the resulting azetidinyl-pyridyl scaffold holds significant therapeutic potential. nih.govresearchgate.net While azetidines are known for a wide range of activities including anticancer, antibacterial, and CNS effects, future research is focused on identifying novel and specific biological targets for compounds like 1-(6-Chloropyridin-2-yl)azetidin-3-ol. nih.govsciencedaily.com

A promising area of investigation is oncology. Small molecules that inhibit the metabolic enzyme nicotinamide (B372718) phosphoribosyltransferase (NAMPT) are being explored as cancer therapeutics. nih.govacs.org A scaffold morphing approach has identified 3-pyridyl azetidine ureas as potent NAMPT inhibitors. nih.govacs.org This discovery opens the door for designing derivatives of this compound to target NAMPT, exploiting the established structure-activity relationships of this class. nih.gov Similarly, azetidine amides have recently been discovered as potent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein implicated in cancer cell survival and proliferation. nih.gov The development of azetidine-based STAT3 inhibitors with sub-micromolar potency represents a significant advance, suggesting a clear research path for evaluating azetidinyl-pyridyl compounds against this target. nih.gov

Beyond oncology, the azetidinyl-pyridyl scaffold is relevant for neurological disorders. sciencedaily.comtechnologynetworks.com Pyridine alkaloids are known to exhibit activity in the central nervous system (CNS), and the rigid azetidine structure can be used to design molecules with improved CNS penetration and target specificity. nih.govnih.gov

| Potential Target Class | Rationale for Azetidinyl-Pyridyl Scaffolds | Example Research Finding |

| Enzyme Inhibitors (Oncology) | The scaffold has been successfully modified to create potent inhibitors of key cancer-related enzymes. | 3-Pyridyl azetidine ureas were identified as potent inhibitors of nicotinamide phosphoribosyltransferase (NAMPT). nih.govacs.org |

| Transcription Factor Inhibitors (Oncology) | Azetidine derivatives have shown the ability to disrupt protein-DNA interactions crucial for cancer progression. | Azetidine amides were developed as the first sub-micromolar inhibitors of the STAT3 transcription factor. nih.gov |

| CNS Receptors/Enzymes (Neurology) | The combination of a CNS-active pyridine moiety with a rigid azetidine ring can lead to potent and selective neurological agents. nih.gov | Azetidines are promising components for treatments targeting Parkinson's disease, Tourette's syndrome, and other neurological conditions. sciencedaily.comtechnologynetworks.com |

Development of Advanced In Silico Models for Predictive Design and Reactivity

The empirical, trial-and-error approach to chemical synthesis and drug discovery is increasingly being supplemented by advanced computational models. For azetidine derivatives, in silico tools are becoming indispensable for predicting synthetic outcomes, designing novel compounds, and evaluating their drug-like properties. thescience.devbioquicknews.com

A significant challenge in azetidine synthesis is predicting which reactants will successfully form the strained four-membered ring. thescience.dev Recently, researchers have developed computational models that can accurately predict the feasibility and yield of photocatalyzed reactions to form azetidines by calculating the frontier orbital energies of the precursors. thescience.devbioquicknews.com This approach allows for the rapid pre-screening of thousands of potential reactions, saving significant time and resources. thescience.dev Such models can be extended to predict the reactivity of the this compound scaffold in further functionalization reactions.

In the context of drug design, in silico models are crucial for optimizing the physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds. nih.govresearchgate.net For scaffolds targeting the CNS, computational tools can predict properties essential for blood-brain barrier penetration. nih.govlsuhsc.edu Algorithms are now routinely used to calculate parameters like lipophilicity (cLogP), water solubility (-logS), and CNS penetration scores (CNS-MPO), guiding the design of pyridine-containing molecules with improved pharmacological profiles. lsuhsc.edunih.gov Molecular docking studies further refine this process by simulating the binding interactions between a designed ligand and its biological target, helping to prioritize the most promising candidates for synthesis and biological evaluation. researchgate.netnih.govmdpi.com